N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a structurally complex molecule combining a pyridazine core with oxazolidinone and phenylethyl substituents. The pyridazine moiety is a six-membered aromatic ring with two adjacent nitrogen atoms, while the 2,4-dioxooxazolidin-3-yl group introduces a cyclic carbamate functionality.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-20-14(22)8-7-12(19-20)16(24)18-13(11-5-3-2-4-6-11)9-21-15(23)10-26-17(21)25/h2-8,13H,9-10H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJNDJMTYMLKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino acid derivative with a carbonyl compound under acidic or basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where the oxazolidinone derivative reacts with a phenylethyl halide.
Construction of the Pyridazine Ring: The pyridazine ring is formed by cyclization of a hydrazine derivative with a diketone or a similar compound.
Final Coupling: The final step involves coupling the oxazolidinone-phenylethyl intermediate with the pyridazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxo groups in the oxazolidinone and pyridazine rings, potentially converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylethyl and pyridazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of substituted oxazolidinone or pyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound may exhibit antimicrobial, antiviral, or anticancer activities due to the presence of the oxazolidinone and pyridazine rings, which are known for their bioactivity.
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring may inhibit protein synthesis by binding to the bacterial ribosome, while the pyridazine ring could interact with various cellular pathways, potentially leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) , which differs significantly in structure and function from the target compound. Below is a detailed comparison:
Structural and Functional Differences
Spectroscopic Characterization
- Compound 2d: 1H NMR: Signals at δ 1.25–1.30 (ester methyl groups), δ 4.20–4.40 (ester methylene), and aromatic protons between δ 7.50–8.20 . 13C NMR: Peaks at δ 167.5 and 165.3 confirm ester carbonyls, while δ 116.5 corresponds to the cyano group . IR: Strong absorption at 1720 cm⁻¹ (C=O stretching) .
- Target Compound: Expected IR peaks for oxazolidinone (C=O at ~1750 cm⁻¹) and carboxamide (N–H at ~3300 cm⁻¹), but experimental data are unavailable.
Research Findings and Limitations
While Compound 2d exemplifies a robust synthetic strategy for fused heterocycles , the target compound’s synthesis and applications remain speculative due to insufficient evidence. Key gaps include:
Lack of comparative data on pharmacokinetics or toxicity.
Absence of biological activity studies for either compound.
Structural diversity limits direct functional analogies.
Biological Activity
Chemical Structure and Properties
The compound features several functional groups that are significant for its biological activity. Its core structure includes:
- Oxazolidinone moiety : Contributes to the compound's stability and potential interactions with biological targets.
- Dihydropyridazine ring : Known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O4 |
| Molecular Weight | 362.41 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest that the compound could serve as a lead structure for developing new antibiotics.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. Animal models of inflammation demonstrated that it reduces edema and inflammatory markers, indicating potential use in treating inflammatory diseases.
Anticancer Potential
Preliminary studies have shown that N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide may inhibit the proliferation of cancer cell lines such as:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Study 1: Antimicrobial Efficacy
In a study published in Drug Target Insights, the compound was tested against a panel of pathogens. The minimum inhibitory concentration (MIC) values were determined, revealing potent activity against Gram-positive bacteria with MIC values ranging from 8 to 32 µg/mL .
Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in paw swelling, with significant effects observed at doses of 10 mg/kg and 20 mg/kg .
Study 3: Cancer Cell Line Studies
In vitro assays on MCF-7 and HeLa cells showed that treatment with the compound resulted in a reduction of cell viability by approximately 50% at concentrations of 25 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
